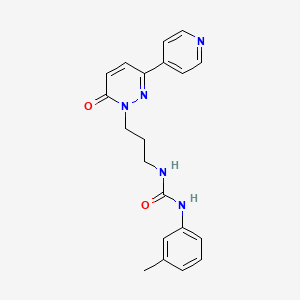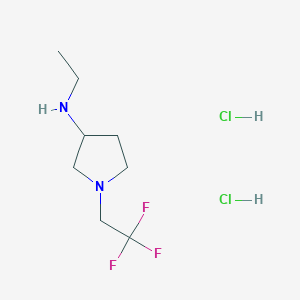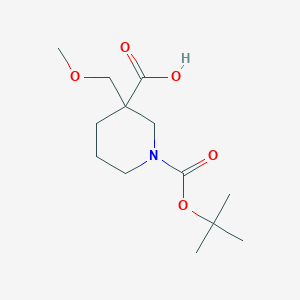
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methoxymethyl group at the 3-position. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the carboxylic acid group can produce primary alcohols.
科学的研究の応用
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group can protect the nitrogen atom, allowing selective reactions at other positions on the piperidine ring. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain reactions.
3-(Methoxymethyl)piperidine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, affecting its stability and reactivity.
1-(tert-Butoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness: 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid is unique due to the combination of the tert-butoxycarbonyl and methoxymethyl groups, which provide both stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
IUPAC Name |
3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-6-13(8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPGAEQUTYNLKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(COC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

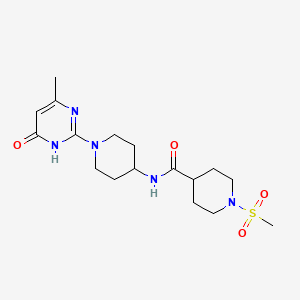
![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)
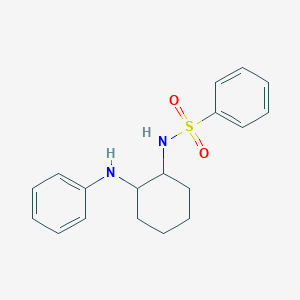
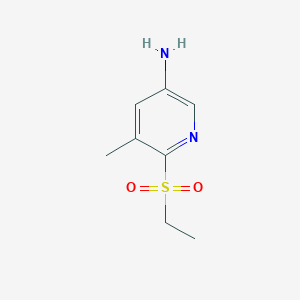
![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)
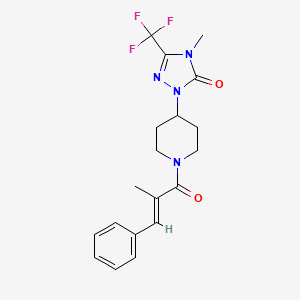
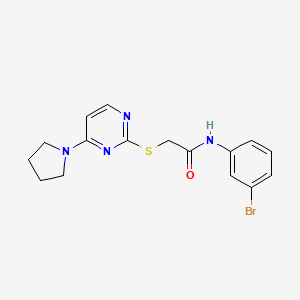
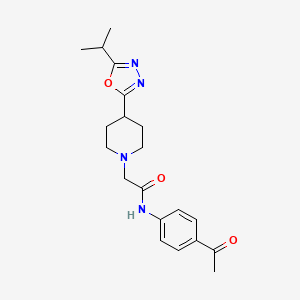
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2358044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)
